1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate
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Overview
Description
1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate is not fully understood. However, it is believed to act as a potent inhibitor of various enzymes and receptors, including phosphodiesterase 5 (PDE5) and dopamine receptors. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been reported to have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate in lab experiments include its high potency, selectivity, and specificity. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for the research on 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate. One of the potential areas of research is the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the mechanism of action and physiological effects of this compound need to be further studied to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with piperidine-4-carboxylic acid, followed by the formation of oxalate salt. Various methods have been reported in the literature for the synthesis of this compound, including the use of different catalysts and reaction conditions.
Scientific Research Applications
1-(3-phenyl-2-propen-1-yl)-4-(4-piperidinylcarbonyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Properties
IUPAC Name |
oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-piperidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O.C2H2O4/c23-19(18-8-10-20-11-9-18)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-7,18,20H,8-16H2;(H,3,4)(H,5,6)/b7-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVULTIZWFJHWSC-KQGICBIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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